Cas no 36149-01-6 (2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid)

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid is a phenolic benzoic acid derivative with a molecular structure featuring hydroxyl and methyl substituents on both aromatic rings. This compound exhibits potential as an intermediate in organic synthesis, particularly for pharmaceuticals or specialty chemicals, due to its multifunctional groups that enable further derivatization. Its dual hydroxyl groups enhance reactivity in coupling or conjugation reactions, while the methyl substituents contribute to steric and electronic modulation. The compound's stability under standard conditions and solubility in polar organic solvents make it suitable for controlled synthetic applications. Its structural features suggest utility in designing bioactive molecules or functional materials.
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid structure
36149-01-6 structure
Product name:2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
CAS No:36149-01-6
MF:C15H14O5
Molecular Weight:274.26866
CID:2031455
PubChem ID:23786300

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
    • C-10-deoxy derivative of gerfelin
    • Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-
    • C-10-deoxy gerfelin
    • 36149-01-6
    • SCHEMBL16431698
    • HY-137929
    • C10-deoxy derivative of gerfelin
    • 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
    • NCGC00380115-01_C15H14O5_2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
    • Deoxygerfelin
    • DTXSID50635881
    • 10-deoxygerfelin
    • C-10-deoxygerfelin
    • CHEBI:64412
    • Q27133268
    • ACon0_000597
    • 4-carboxy-5,5'-dihydroxy-3,3'-dimethyldiphenylether
    • C10-deoxygerfelin
    • C10-deoxy gerfelin
    • NCGC00380115-01
    • CS-0143006
    • インチ: InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19)
    • InChIKey: ZJEIMBOWRAUNAN-UHFFFAOYSA-N
    • SMILES: Cc1cc(O)cc(Oc2cc(C)c(C(O)=O)c(O)c2)c1

計算された属性

  • 精确分子量: 274.08412354g/mol
  • 同位素质量: 274.08412354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 345
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 87Ų

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
BioAustralis
BIA-D1850-1 mg
Deoxygerfelin
36149-01-6 >95%byHPLC
1mg
$166.00 2023-08-18
A2B Chem LLC
AD40950-1mg
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-
36149-01-6 ≥95%
1mg
$193.00 2024-04-20
1PlusChem
1P007BP2-1mg
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-
36149-01-6 ≥95%
1mg
$274.00 2024-05-04
1PlusChem
1P007BP2-5mg
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-
36149-01-6 ≥95%
5mg
$949.00 2024-05-04
BioAustralis
BIA-D1850-5 mg
Deoxygerfelin
36149-01-6 >95%byHPLC
5mg
$581.00 2023-08-18
A2B Chem LLC
AD40950-5mg
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-
36149-01-6 ≥95%
5mg
$717.00 2024-04-20
BioAustralis
BIA-D1850-1mg
Deoxygerfelin
36149-01-6 >95% by HPLC
1mg
$215.00 2024-07-19
BioAustralis
BIA-D1850-5mg
Deoxygerfelin
36149-01-6 >95% by HPLC
5mg
$755.00 2024-07-19

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 関連文献

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acidに関する追加情報

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic Acid: A Comprehensive Overview

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid (CAS No. 36149-01-6) is a complex organic compound with a unique structure that has garnered attention in the fields of pharmacology and materials science. This compound, characterized by its intricate aromatic system and hydroxyl groups, exhibits a range of interesting properties that make it a subject of interest for researchers and industry professionals alike.

The molecular structure of 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid is notable for its dual aromatic rings connected by an ether linkage. The presence of hydroxyl groups at specific positions on the benzene rings contributes to its reactivity and functional versatility. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, particularly in the development of high-performance polymers and biodegradable plastics.

One of the most significant advancements in understanding this compound comes from its application in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules, particularly in the context of anti-inflammatory and antioxidant therapies. The compound's ability to modulate cellular responses through interactions with specific receptors has been a focal point in recent clinical studies.

Moreover, 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid has shown promise in the field of green chemistry. Its use as a building block for eco-friendly materials aligns with the growing demand for sustainable solutions in manufacturing. Recent breakthroughs have demonstrated its compatibility with enzymatic catalysis, enabling more efficient and environmentally friendly synthesis pathways.

In terms of synthesis, this compound is typically derived from multi-step reactions involving aromatic substitution and oxidation processes. The optimization of these reactions has been a key area of research, with scientists focusing on improving yield and reducing byproduct formation. Innovations in catalytic systems have significantly enhanced the scalability of its production, making it more accessible for commercial applications.

The physical properties of 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid are equally intriguing. Its solubility profile and thermal stability make it suitable for a variety of industrial applications, including coatings and adhesives. Recent thermogravimetric analysis has revealed its exceptional stability under high-temperature conditions, further expanding its potential uses.

From a pharmacokinetic perspective, this compound has demonstrated favorable absorption and distribution characteristics in preclinical models. Its ability to cross biological membranes efficiently suggests potential utility in targeted drug delivery systems. Ongoing research is focused on optimizing its bioavailability while minimizing adverse effects, paving the way for its application in human therapeutics.

In conclusion, 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid (CAS No. 36149-01-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative materials and therapeutic agents.

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